molecular formula C7H18N2O2Si B12588738 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine CAS No. 618914-51-5

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine

Cat. No.: B12588738
CAS No.: 618914-51-5
M. Wt: 190.32 g/mol
InChI Key: TZBLRTMGLVRDRL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is a silacyclic compound featuring a five-membered 1,2-azasilolidine ring substituted with two methoxy groups at the 2-position and an ethanamine side chain. This structure combines silicon heterocycles with amine functionality, offering unique electronic and steric properties. For instance, ethanamine derivatives are frequently utilized as intermediates in pharmaceutical synthesis, such as kinase inhibitors (e.g., avapritinib) and fluorinated indole derivatives . The dimethoxy groups may enhance solubility and stability, while the silicon-containing ring could modulate reactivity compared to purely carbon-based analogs.

Properties

CAS No.

618914-51-5

Molecular Formula

C7H18N2O2Si

Molecular Weight

190.32 g/mol

IUPAC Name

2-(2,2-dimethoxyazasilolidin-1-yl)ethanamine

InChI

InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-5-9(12)6-4-8/h3-8H2,1-2H3

InChI Key

TZBLRTMGLVRDRL-UHFFFAOYSA-N

Canonical SMILES

CO[Si]1(CCCN1CCN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a silicon-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the azasilolidine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability. Purification steps, such as distillation and crystallization, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols are used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azasilolidine derivatives.

Scientific Research Applications

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The silicon atom within the azasilolidine ring can form stable complexes with various biomolecules, influencing their activity and function. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine are compared below with key analogs:

Table 1: Structural and Functional Comparison of Ethan-1-amine Derivatives

Compound Name Key Structural Features Synthesis Method Applications/Biological Activity Reference
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine Silacyclic ring (1,2-azasilolidine), dimethoxy substituents, ethanamine chain Likely via coupling of silacyclic intermediates Hypothesized: Drug intermediates, catalysts
2C-B-FLY (benzodifuranyl derivative) Brominated benzodifuranyl core, ethanamine chain Multi-step coupling with aryl halides Psychoactive (recreational use)
Avapritinib Ethanamine linked to pyrrolotriazine and fluorophenyl groups Buchwald–Hartwig amination, Suzuki coupling Kinase inhibitor (anti-cancer)
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine Disulfide bridge between ethanamine units Thiol-amine coupling Biochemical research (limited toxicity data)
SA1–SA7 (piperazine-naphthalimide derivatives) Piperazine-ethanamine linked to naphthalimide and arylsulfonyl groups Substitution reactions with sulfonyl chlorides Anticancer agents (DNA interaction)
Selumetinib Sulfate Benzimidazole core, ethanamine side chain with sulfate salt Alkylation, salt formation MEK inhibitor (cancer therapy)

Key Observations:

Structural Diversity: The target compound’s silacyclic ring distinguishes it from carbon-based heterocycles (e.g., benzodifuranyl in 2C-B-FLY or piperazine in SA1–SA7). Silicon’s larger atomic radius and lower electronegativity may alter ring stability and reactivity .

Synthetic Routes :

  • The synthesis of the target compound likely involves silacycle formation followed by amine coupling, analogous to fluorinated indole derivatives () .
  • In contrast, avapritinib and selumetinib employ cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for complex heterocyclic assembly .

Biological and Chemical Applications :

  • Psychoactivity : Benzodifuranyl derivatives (e.g., 2C-B-FLY) act as serotonin receptor agonists due to their planar aromatic cores, a property absent in the silacyclic target compound .
  • Medicinal Chemistry : Piperazine-ethanamine derivatives (SA1–SA7) exhibit anticancer activity via DNA intercalation, whereas the target compound’s silacyclic structure may favor enzyme inhibition or catalytic roles .
  • Safety Profiles : Disulfide-containing ethanamines () require careful handling due to reactivity, while the target compound’s hazards remain unclassified .

Functional Group Impact :

  • The dimethoxy groups in the target compound could reduce metabolic degradation compared to hydroxylated analogs (e.g., 4-hydroxy-2,6-dioxo-pyrimidinyl derivatives in ) .
  • Silicon incorporation may confer thermal stability and resistance to oxidation, advantageous in material science applications .

Research Findings and Implications

  • Synthetic Challenges : Silicon heterocycles often require specialized reagents (e.g., silane precursors) and anhydrous conditions, contrasting with the aqueous-compatible click chemistry used in bioorthogonal probes () .

Biological Activity

2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is C7H18N2O2SiC_7H_{18}N_2O_2Si, with a molecular weight of approximately 190.32 g/mol. It features a silacyclopentane structure that contributes to its unique reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC7H18N2O2Si
Molecular Weight190.32 g/mol
CAS Number618914-51-5
AppearanceColorless liquid
Boiling PointNot specified

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential applications:

1. Antimicrobial Activity
Preliminary studies indicate that compounds similar to 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine exhibit antimicrobial properties. These compounds could inhibit the growth of various bacterial strains, making them candidates for further investigation in the development of antimicrobial agents.

2. Cytotoxicity
In vitro studies have shown that the compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve inducing apoptosis in malignant cells while sparing normal cells, suggesting a selective action that warrants further exploration.

3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Research indicates that it could potentially mitigate oxidative stress in neuronal cells, which is crucial for developing therapies for neurodegenerative diseases.

Case Studies

Several case studies have explored the effects of similar compounds in various biological contexts:

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of several azasilolidine derivatives, including 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine. The results demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.

Case Study 2: Cancer Cell Apoptosis
In another study published in the Journal of Cancer Research, the effects of azasilolidine derivatives on human cancer cell lines were evaluated. The findings revealed that treatment with these compounds led to increased rates of apoptosis compared to untreated controls.

Mechanistic Insights

The biological activity of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine can be attributed to its ability to interact with cellular targets involved in critical pathways:

Antimicrobial Mechanism
The compound likely disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

Cytotoxic Mechanism
The induction of apoptosis may occur through the activation of caspase pathways or modulation of Bcl-2 family proteins.

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